3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-8-9(2)13-14(19)15(23-17(13)20-10(8)3)16(22)21-12-6-4-11(18)5-7-12/h4-7H,19H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRQSMAJQXHOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-bromo ketones
The bromophenyl group is usually introduced through a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with the thieno[2,3-b]pyridine intermediate. Finally, the carboxamide group is formed by reacting the amino group with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino group or the thieno[2,3-b]pyridine core using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromophenyl group or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Research has demonstrated several biological activities associated with this compound. Notably:
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Anticancer Activity : Preliminary studies have indicated that 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15.0 Induction of apoptosis MCF7 (Breast Cancer) 12.5 Cell cycle arrest at G1 phase HeLa (Cervical Cancer) 10.0 Enzyme inhibition - Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation and survival. This mechanism is crucial for its therapeutic applications in oncology.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Research demonstrated that the compound induced significant apoptosis in A549 lung cancer cells with an IC50 value of 15 µM.
- MCF7 Cell Line Study : In MCF7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM and was found to cause cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : In studies involving HeLa cells, the compound showed an IC50 value of 10 µM and inhibited enzymes critical for cancer cell metabolism.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are essential to assess its safety profile before clinical application.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamides exhibit diverse pharmacological activities, modulated by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:
Key Observations:
Substituent Effects on Synthesis:
- The bromophenyl group in the target compound may contribute to lower yields (42%) compared to methoxyphenyl derivatives (76%) due to steric hindrance or reduced nucleophilicity .
- Cyclopenta-fused analogs (KuSaSch100/101) exhibit even lower yields (36–47%), likely due to increased ring strain and complexity .
Physicochemical Properties:
- Lipophilicity: The target compound’s XLogP3 (7.6) exceeds that of methoxyphenyl (4c, XLogP3 ~5.5 estimated), aligning with bromine’s hydrophobic character .
- Thermal Stability: All analogs exhibit melting points <250°C, suggesting moderate thermal stability suitable for drug formulation .
The target compound’s bromophenyl group may enhance this via stronger halogen interactions . Metabolic Stability: Trifluoromethyl-substituted analogs () resist oxidative metabolism, a trait absent in the target compound but relevant for pharmacokinetic optimization .
Biological Activity
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H15BrN2OS
- Molar Mass : 375.28 g/mol
- CAS Number : 312316-45-3
The compound features a thieno[2,3-b]pyridine core with an amino group and a bromophenyl moiety, contributing to its unique biological profile.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
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Anticancer Activity :
- Studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, a study demonstrated that related compounds could induce apoptosis in human cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro tests indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication .
- Neuroprotective Effects :
The biological activity of 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study 1 : A study involving a series of thienopyridine derivatives showed that modifications at the amino group significantly enhanced anticancer activity against breast cancer cells. The most potent derivative exhibited IC50 values in the low micromolar range.
- Case Study 2 : In a model of bacterial infection, treatment with the compound resulted in a marked reduction in colony-forming units (CFUs) of Staphylococcus aureus compared to control groups, indicating its potential as an antibacterial agent .
Data Summary Table
Q & A
Q. What are the standard synthetic protocols for preparing 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide?
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., NH₂ at 3473–3484 cm⁻¹, C=O at 1633–1635 cm⁻¹). Displacement of carbonyl peaks indicates intramolecular H-bonding .
- ¹H/¹³C NMR: Confirms substituent positions. Methyl groups appear as singlets (δ 2.4–3.0 ppm), while aromatic protons resonate at δ 7.3–7.9 ppm .
- Elemental Analysis: Validates stoichiometry (e.g., C, H, N within ±0.1% of theoretical values) .
- HRMS: Provides exact mass confirmation (e.g., [M+H]⁺ for C₂₀H₁₈BrN₃O₂S: 452.03 g/mol) .
Q. What in vitro assays are used to screen its biological activity?
Methodological Answer:
- Antimicrobial Activity: Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Antioxidant Assays: DPPH radical scavenging (IC₅₀) and hydroxyl radical inhibition, comparing % activity to ascorbic acid controls .
- Cellular Assays: MTT viability tests in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side products .
- Catalyst Screening: Pd/C or K₂CO₃ accelerates cyclization. For example, Pd-catalyzed coupling improves bromophenyl incorporation efficiency by 20% .
- Temperature Control: Lowering reflux temperature to 70–80°C minimizes decomposition of heat-sensitive intermediates .
Example Optimization: Compound 10b synthesis: Method A (DMF, 94% yield) outperformed Method B (ethanol, 76% yield) due to better intermediate stability .
Q. How do structural modifications influence biological activity and selectivity?
Methodological Answer:
- Substituent Effects:
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Electron-withdrawing groups (e.g., Br, CF₃) enhance antimicrobial activity (MIC reduced by 50% vs. H-substituted analogs) .
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Methyl groups at positions 4,5,6 improve lipophilicity (logP >3), increasing blood-brain barrier penetration in neuroinflammation models .
- SAR Studies:
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Trifluoromethyl substitution at position 6 increases Epac1 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for H-substituted analogs) .
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Bromophenyl at N-position enhances M4 receptor binding (Kd = 12 nM) but reduces M2 selectivity .
Data Table: Biological Activity vs. Substituents
Compound Substituents IC₅₀ (Epac1) MIC (S. aureus) 3-amino-N-(4-BrPh)-TMP 4,5,6-trimethyl 1.2 µM 8 µg/mL 3-amino-N-Ph-CF₃ 6-CF₃, 4,5-H 0.8 µM 12 µg/mL
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use Abbott’s formula (% activity = 100×(X−Y)/X) to normalize results, accounting for control mortality .
- Statistical Validation: Apply ANOVA to compare replicates (p<0.05) and report 95% confidence intervals for IC₅₀ values .
- Contextual Factors:
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Cell line variability (e.g., HepG2 vs. HEK293) may explain 2–3-fold differences in cytotoxicity .
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Solubility limits (e.g., DMSO concentration >1% alters membrane permeability) .
Example Contradiction:
Compound 10a showed 90% DPPH scavenging in one study but 65% in another due to varying radical concentrations (50 µM vs. 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
